Cas no 2138249-08-6 (2-(4-amino-5-methyl-1H-pyrazol-1-yl)-N-cyclopropylpropanamide)

2-(4-Amino-5-methyl-1H-pyrazol-1-yl)-N-cyclopropylpropanamide is a specialized pyrazole derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a cyclopropamide moiety and an amino-substituted pyrazole ring, which may contribute to its bioactivity, particularly in targeting specific enzymatic pathways. The compound's distinct molecular architecture offers opportunities for further derivatization, making it a valuable intermediate in drug discovery. Its stability under standard conditions and well-defined synthetic route enhance its utility in research settings. Further studies are required to fully elucidate its pharmacological properties and potential therapeutic applications.
2-(4-amino-5-methyl-1H-pyrazol-1-yl)-N-cyclopropylpropanamide structure
2138249-08-6 structure
Product Name:2-(4-amino-5-methyl-1H-pyrazol-1-yl)-N-cyclopropylpropanamide
CAS No:2138249-08-6
MF:C10H16N4O
MW:208.260241508484
CID:5921700
PubChem ID:165874080
Update Time:2025-10-28

2-(4-amino-5-methyl-1H-pyrazol-1-yl)-N-cyclopropylpropanamide Chemical and Physical Properties

Names and Identifiers

    • 2-(4-amino-5-methyl-1H-pyrazol-1-yl)-N-cyclopropylpropanamide
    • EN300-1112581
    • 2138249-08-6
    • Inchi: 1S/C10H16N4O/c1-6-9(11)5-12-14(6)7(2)10(15)13-8-3-4-8/h5,7-8H,3-4,11H2,1-2H3,(H,13,15)
    • InChI Key: NJBIZOFHWMWLHK-UHFFFAOYSA-N
    • SMILES: O=C(C(C)N1C(C)=C(C=N1)N)NC1CC1

Computed Properties

  • Exact Mass: 208.13241115g/mol
  • Monoisotopic Mass: 208.13241115g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 72.9Ų

2-(4-amino-5-methyl-1H-pyrazol-1-yl)-N-cyclopropylpropanamide Pricemore >>

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Additional information on 2-(4-amino-5-methyl-1H-pyrazol-1-yl)-N-cyclopropylpropanamide

2-(4-Amino-5-Methyl-1H-Pyrazol-1-Yl)-N-Cyclopropylpropanamide (CAS No. 2138249-08-6)

The compound 2-(4-amino-5-methyl-1H-pyrazol-1-yl)-N-cyclopropylpropanamide (CAS No. 2138249-08-6) is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and synthetic versatility. The pyrazole ring at the core of this molecule contributes to its unique electronic properties, making it a valuable substrate for further functionalization and exploration in drug discovery.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-step reactions involving pyrazole formation, amidation, and cyclopropane incorporation. The integration of a cyclopropyl group into the molecule introduces additional strain and rigidity, which can enhance its pharmacokinetic properties such as bioavailability and metabolic stability. These attributes make it a promising candidate for exploring its role in therapeutic areas like oncology, inflammation, and central nervous system disorders.

One of the most intriguing aspects of this compound is its potential as a modulator of protein-protein interactions (PPIs). PPIs are critical in many cellular processes, and disrupting or enhancing these interactions can lead to novel therapeutic strategies. Preclinical studies have shown that 2-(4-amino-5-methyl-1H-pyrazol-1-yl)-N-cyclopropylpropanamide exhibits selective binding to specific protein targets, suggesting its potential as a lead compound for drug development.

In addition to its biological relevance, this compound has also been explored for its applications in materials science. The pyrazole moiety is known to exhibit nonlinear optical properties, making it a candidate for use in optoelectronic devices. Furthermore, the cyclopropyl group can impart mechanical strength and thermal stability to polymer matrices, opening avenues for its use in advanced materials.

The synthesis of this compound involves a series of well-established reactions, including Friedel-Crafts alkylation, HWE reaction, and amide bond formation. The optimization of these steps has been documented in recent studies, highlighting the importance of stereochemical control and regioselectivity in achieving high yields and purity. These findings underscore the importance of continuous innovation in synthetic methodologies to support the development of complex molecules like this one.

From an environmental standpoint, researchers have also investigated the degradation pathways of this compound under various conditions. Understanding its biodegradation kinetics is crucial for assessing its environmental impact and ensuring sustainable practices in its production and use. Preliminary results indicate that the compound undergoes rapid hydrolysis under alkaline conditions, suggesting that it may not persist long-term in natural ecosystems.

In conclusion, 2-(4-amino-5-methyl-1H-pyrazol-1-yl)-N-cyclopropylpropanamide (CAS No. 2138249-08-6) represents a fascinating example of how modern synthetic chemistry can yield molecules with multifaceted applications. Its unique structure, coupled with recent advances in chemical biology and materials science, positions it as a key player in future research endeavors across multiple disciplines.

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